molecular formula C20H22ClN5O2S B12132179 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-m ethylphenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-m ethylphenyl)acetamide

Cat. No.: B12132179
M. Wt: 431.9 g/mol
InChI Key: WVFZREUMIHFDGI-UHFFFAOYSA-N
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Description

This compound is a triazole-thioacetamide derivative featuring a 1,2,4-triazole core substituted with a 3-(methylethoxy)phenyl group at position 5 and an acetamide side chain linked to a 5-chloro-2-methylphenyl moiety. The 1,2,4-triazole scaffold is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C20H22ClN5O2S

Molecular Weight

431.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O2S/c1-12(2)28-16-6-4-5-14(9-16)19-24-25-20(26(19)22)29-11-18(27)23-17-10-15(21)8-7-13(17)3/h4-10,12H,11,22H2,1-3H3,(H,23,27)

InChI Key

WVFZREUMIHFDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. These derivatives are then reacted with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with various molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences and similarities with analogs reported in the literature:

Compound Name / ID Substituents at Triazole Positions Acetamide-Linked Aryl Group Key Modifications Reference
Target Compound 4-Amino, 5-(3-methylethoxy-phenyl) 5-Chloro-2-methylphenyl Methylethoxy group at phenyl ring
N-(5-Chloro-2-Methylphenyl)-2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide 4-Ethyl, 5-(4-pyridinyl) 5-Chloro-2-methylphenyl Pyridine ring substitution
2-{[4-Amino-5-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Methylphenyl)Acetamide 4-Amino, 5-(4-methylphenyl) 2-Methylphenyl Methylphenyl vs. methylethoxy substitution
2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-Yl]Sulfanyl]-N-(5-Chloro-2-Methylphenyl)Acetamide 4-Amino, 5-(3-methylphenyl) 5-Chloro-2-methylphenyl Methylphenyl vs. methylethoxy substitution
N-(4-Methoxyphenyl)-2-[4-Amino-5-(Pyridin-4-Yl)-4H-1,2,4-Triazol-3-Ylthio]Acetamide (Compound 1) 4-Amino, 5-(pyridin-4-yl) 4-Methoxyphenyl Pyridine substitution; methoxy group


Key Observations :

  • Substituent Effects : The methylethoxy group in the target compound increases steric bulk and lipophilicity compared to methyl or pyridinyl groups in analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Aryl Group Influence : The 5-chloro-2-methylphenyl group is conserved in some analogs (e.g., ), suggesting its role in target binding. Replacing it with 4-methoxyphenyl (as in Compound 1) could alter pharmacokinetics .

Critical Differences :

  • The methylethoxy group in the target compound may require protection/deprotection steps during synthesis, unlike methyl or pyridinyl groups .
  • highlights the use of trityl protection for amino groups, which could be relevant for stabilizing reactive intermediates .

Pharmacological and Physicochemical Properties

  • Anti-Proliferative Activity : Compounds with pyridinyl substitutions (e.g., ) show moderate activity against cancer cell lines, whereas methylphenyl analogs (e.g., ) exhibit weaker effects.
  • Solubility : The methylethoxy group likely reduces aqueous solubility compared to pyridinyl or methoxy-substituted analogs .
  • Metabolic Stability : Chloro-methylphenyl groups are associated with slower hepatic clearance compared to methoxyphenyl groups .

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a triazole ring, an acetamide group, and various aromatic substituents, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5O2SC_{19}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 401.5 g/mol. The presence of the triazole ring is significant as it enhances the compound's ability to interact with biological systems.

Antiproliferative Activity

Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests conducted on breast cancer cell lines (such as MDA-MB-231) showed promising results:

Cell Line IC50 (μM) Reference
MDA-MB-2310.50
HeLa1.20
A27801.80

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can bind to metal ions and influence enzymatic activity. This interaction may lead to the modulation of key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors in cancer cells, altering signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent research has highlighted the effectiveness of this compound in different contexts:

  • Study on Breast Cancer : In a study involving various derivatives of triazole compounds, it was found that modifications to the substituents significantly impacted their antiproliferative activities. The specific combination of the methylethoxy group and the triazole moiety in our compound was linked to enhanced efficacy against breast cancer cells .
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that at concentrations below 10 μM, the compound exhibited minimal toxicity towards normal human cell lines while effectively inhibiting cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that variations in substituents on the triazole ring and acetamide group can significantly affect biological activity:

Modification Effect on Activity
Addition of methoxy groupsIncreased lipophilicity and binding affinity
Variation in halogen substituentsAltered metabolic stability
Changes in aromatic ringsEnhanced receptor interaction

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